Aniline-d7

Übersicht

Beschreibung

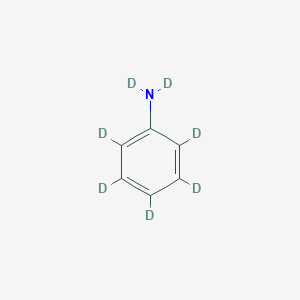

Aniline-d7, also known as deuterated aniline, is an isotopologue of aniline where the hydrogen atoms are replaced by deuterium. This compound is particularly useful in various scientific research applications due to its unique properties. Aniline itself is an aromatic amine with the chemical formula C6H5NH2, consisting of a phenyl group attached to an amino group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aniline-d7 can be synthesized through the reduction of nitrobenzene using deuterium gas. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the nucleophilic aromatic substitution of deuterated aryl halides with ammonia or amines .

Industrial Production Methods: Industrial production of this compound follows similar methods as laboratory

Biologische Aktivität

Aniline-d7, a deuterated derivative of aniline, has garnered attention in various fields, particularly in the study of its biological activity and applications. This article explores the compound's biological implications, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of deuterium atoms, specifically in the amino group, which is represented as ND2. The molecular formula for this compound is C6D7N, with a molecular weight of approximately 100.17 g/mol. The deuteration enhances its utility in various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

The biological activity of this compound can be understood through its interactions with biological systems. It primarily acts as a substrate for various enzymatic reactions, notably those involving dioxygenases. For instance, research on aniline dioxygenase from Acinetobacter sp. indicates that modifications at specific residues can significantly alter substrate specificity and enzyme activity .

Table 1: Enzymatic Activity of Aniline Dioxygenase Mutants

| Mutation | Substrate | Activity Improvement |

|---|---|---|

| V205A | Aniline | 1.7-fold |

| V205A | 2,4-Dimethylaniline | 2.1-fold |

| I248L | Aniline | 1.7-fold |

This table summarizes key findings from a study on aniline dioxygenase, demonstrating how specific mutations can enhance the enzyme's ability to process this compound and related compounds.

Case Study: D-NMR Applications

This compound has been extensively utilized in quantitative D-NMR studies to analyze deuteration levels at labile positions within molecules. For instance, research demonstrated that the -ND2 group in this compound could be effectively monitored to assess deuterium exchange dynamics . This capability is critical for understanding reaction mechanisms in biochemical contexts.

Biological Implications

The biological implications of this compound extend to its potential use in drug development and material sciences. Its unique properties allow it to serve as a model compound for studying the behavior of amines in biological systems. For example, studies have shown that modifying the substituents on aniline derivatives can lead to varied biological activities, which is crucial for drug design .

Table 2: Biological Activity of Aniline Derivatives

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Spectroscopic Studies

- Infrared (IR) Spectroscopy : Aniline-d7 serves as an isotopic label in IR spectroscopy, allowing researchers to track molecular dynamics and reaction mechanisms. The distinct vibrational frequencies of deuterated compounds facilitate the identification of specific interactions within complex systems.

- Nuclear Magnetic Resonance (NMR) : Deuterium NMR (D-NMR) is employed to analyze highly deuterated compounds like this compound. It provides a clean spectrum by eliminating proton signals, thus enabling precise quantification and structural analysis .

- Photochemical Research

-

Pharmacokinetics

- The pharmacokinetic properties of this compound are studied to understand its absorption, distribution, metabolism, and excretion (ADME). Its metabolic pathways can be traced using deuterated labels, providing insights into the haematotoxic effects associated with aniline derivatives.

-

Analytical Chemistry

- This compound is used as an internal standard in mass spectrometry for accurate quantification of aniline in complex matrices. Its presence allows for more reliable results in analytical methods due to its distinct mass signature.

Case Study 1: Ultrafast Dynamics Investigation

A study utilizing femtosecond time-resolved photoelectron spectroscopy examined the electronic relaxation dynamics of aniline and this compound. The results indicated that both compounds exhibited similar relaxation pathways, highlighting the effectiveness of deuteration in studying ultrafast processes .

Case Study 2: D-NMR Analysis

Research conducted on the D-NMR properties of this compound demonstrated its capability to accurately identify labile deuterium positions within the molecule. This study revealed that the amino group was predominantly deuterated, providing critical insights into the compound's structure and behavior in various solvents .

Data Tables

| Parameter | Aniline | This compound |

|---|---|---|

| Absorption Rate | Rapid | Similar |

| Metabolism | Haematotoxic | Similar pathways |

| Excretion | Fast | Fast |

Analyse Chemischer Reaktionen

Acetylation Reactions

Aniline-d7 undergoes acetylation with acetic anhydride-d6 to form deuterated acetanilide (Acetanilide-d8). This reaction proceeds via nucleophilic substitution at the amino group:

Reaction:

-

Conditions :

-

Solvent: Water or ethanol.

-

Temperature: Heating under reflux.

-

Isolation: Cooling and recrystallization for purity.

-

-

Industrial Production :

-

Large-scale reactions use controlled conditions to optimize yield (>90%) and isotopic purity.

-

Nitration

-

Product : Ortho/para-nitrothis compound.

-

Mechanism :

Halogenation

-

Example : Bromination produces 2,4,6-tribromothis compound.

Reduction

-

Acetanilide-d8 can be reduced back to this compound using LiAlD₄ or catalytic hydrogenation with D₂ gas.

Oxidation

-

Products : Deuterated quinones or nitrobenzene-d7 derivatives.

Diazotization and Coupling

This compound forms diazonium salts under standard conditions (NaNO₂, HCl), enabling Sandmeyer reactions:

Reaction :

Deuteration and H/D Exchange

-

Ortho-Directed Deuteration :

Stability and Decomposition

This compound is sensitive to light and air, requiring storage at 2–8°C. Key decomposition pathways include:

Eigenschaften

IUPAC Name |

N,N,2,3,4,5,6-heptadeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-LQHBDRBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163042 | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14545-23-4 | |

| Record name | Benzen-2,3,4,5,6-d5-amine-d2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14545-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H7)Aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014545234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H7)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H7]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?

A1: this compound is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the this compound molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.

Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?

A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].

Q3: Can you elaborate on the use of this compound in elucidating reaction mechanisms, providing specific examples from the provided research?

A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and this compound, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.

Q4: The research mentions this compound being utilized in single-crystal studies. Could you elaborate on the significance of using this compound in such studies, particularly in the context of phase transitions and high-pressure behavior?

A4: Using neutron powder diffraction on this compound, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.

Q5: What are some of the challenges associated with using deuterated compounds like this compound in research?

A5: While deuteration offers valuable insights, some challenges exist:

Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where this compound could be valuable?

A6: Given its unique properties, this compound could be applied in:

- Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].

- Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.